18A

Beschreibung

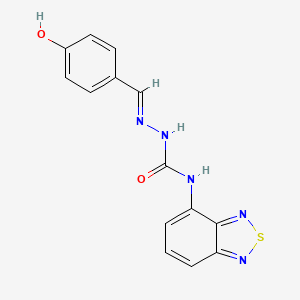

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYYEYYXURINZ-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 18A: A Potent Inhibitor of HIV-1 Entry

A Technical Guide on the Discovery and Mechanism of Action of HIV-1 Inhibitor 18A

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of the novel HIV-1 inhibitor, this compound. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visual representations of its molecular interactions.

Discovery of a Novel HIV-1 Entry Inhibitor

HIV-1 inhibitor this compound was identified through a high-throughput screening of a small-molecule library aimed at discovering novel compounds that block the entry of the human immunodeficiency virus type 1 (HIV-1) into host cells. The screening assay was designed to identify molecules that could inhibit the function of the viral envelope glycoprotein (Env), a critical component for viral entry.

Mechanism of Action: Arresting the Viral Fusion Machinery

Subsequent mechanistic studies revealed that this compound is a broad-spectrum HIV-1 inhibitor that specifically targets the Env glycoprotein trimer. Unlike many other entry inhibitors, this compound does not block the initial attachment of the viral gp120 subunit to the host cell's primary receptor, CD4, nor does it interfere with the binding to the co-receptor CCR5.[1]

Instead, this compound's inhibitory activity lies in its ability to block the crucial conformational changes in the Env trimer that are triggered by CD4 binding and are essential for the subsequent steps of viral fusion and entry.[1] Specifically, this compound has been shown to inhibit two critical CD4-induced events:

-

Disruption of the Quaternary Structure at the Trimer Apex: It prevents the CD4-induced conformational rearrangements in the V1/V2 loops of gp120, which are necessary for the "opening" of the Env trimer.

-

Exposure of the gp41 HR1 Coiled Coil: By stabilizing a specific prefusion conformation of Env, this compound allosterically inhibits the exposure of the heptad repeat 1 (HR1) coiled coil in the gp41 transmembrane subunit. The exposure of HR1 is a prerequisite for the formation of the six-helix bundle, a structure that drives the fusion of the viral and cellular membranes.

The ability of this compound to distinguish between different conformational states of the unliganded Env trimer suggests a unique mode of action that could be exploited for therapeutic benefit.[1]

Quantitative Efficacy of HIV-1 Inhibitor this compound

The inhibitory activity of this compound has been quantified against a panel of diverse HIV-1 isolates, demonstrating its broad-spectrum efficacy. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) from various studies.

| HIV-1 Strain | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |

| JR-FL | Single-cycle infectivity | 0.4 | TZM-bl | Herschhorn et al., 2014 |

| NL4-3 | Single-cycle infectivity | 5.14 | MT-4 | Li et al., 2021[2] |

| Multiple Subtypes | Single-cycle infectivity | 0.022 - 0.216 (nM) | MT-2 | Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of HIV-1 inhibitor this compound.

HIV-1 Single-Cycle Infectivity Assay

This assay measures the ability of this compound to inhibit HIV-1 entry and subsequent infection in a single round of replication.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter)

-

HIV-1 pseudoviruses (e.g., JR-FL strain)

-

HIV-1 inhibitor this compound

-

Bright-Glo Luciferase Assay System (Promega)

-

96-well culture plates

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.

-

Prepare serial dilutions of HIV-1 inhibitor this compound in cell culture medium.

-

Pre-incubate the HIV-1 pseudovirus with the diluted inhibitor for 1 hour at 37°C.

-

Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, remove the supernatant and lyse the cells.

-

Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the Bright-Glo Luciferase Assay System.

-

Calculate the percent inhibition by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (vehicle control).

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to block the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and co-receptors.

Materials:

-

Effector cells (e.g., 293T cells) transiently expressing HIV-1 Env and bacteriophage T7 RNA polymerase.

-

Target cells (e.g., HeLa T4+) expressing CD4 and a luciferase gene under the control of the T7 promoter.

-

HIV-1 inhibitor this compound

-

Luciferase assay reagent

-

96-well culture plates

-

Luminometer

Protocol:

-

Co-culture the Env-expressing effector cells and the CD4-expressing target cells in a 96-well plate.

-

Add serial dilutions of HIV-1 inhibitor this compound to the co-culture.

-

Incubate the plate for 6-8 hours at 37°C to allow for cell fusion.

-

Upon fusion, the T7 RNA polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of fusion and determine the IC50 value as described in the single-cycle infectivity assay.

Antibody Binding Assay (Flow Cytometry)

This assay measures the effect of this compound on the binding of specific antibodies to the HIV-1 Env trimer, providing insights into the conformational state of Env.

Materials:

-

Cells expressing the HIV-1 Env trimer on their surface (e.g., 293T cells transfected with an Env expression plasmid).

-

Soluble CD4 (sCD4)

-

HIV-1 inhibitor this compound

-

Primary antibody (e.g., PG9, which recognizes a quaternary epitope on the Env trimer)

-

Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 647)

-

Flow cytometer

Protocol:

-

Harvest the Env-expressing cells and wash them with FACS buffer (PBS with 2% FBS).

-

For experiments investigating the effect on CD4-induced conformations, pre-incubate the cells with or without HIV-1 inhibitor this compound for 30 minutes at 37°C.

-

Add soluble CD4 (sCD4) to the designated samples and incubate for 15 minutes at 37°C to induce conformational changes in Env.

-

Add the primary antibody (e.g., PG9) and incubate for 30 minutes on ice.

-

Wash the cells with FACS buffer to remove unbound primary antibody.

-

Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of antibody binding in the different treatment conditions.

gp41 HR1 Exposure Assay

This assay quantifies the exposure of the gp41 HR1 coiled coil, a key step in the fusion process, using a specific binding protein.

Materials:

-

Cells expressing the HIV-1 Env trimer.

-

Soluble CD4 (sCD4)

-

HIV-1 inhibitor this compound

-

C34-Ig (a fusion protein consisting of the gp41 HR2 peptide C34 fused to an immunoglobulin Fc domain, which specifically binds to the exposed HR1 coiled coil).

-

Fluorescently labeled anti-human IgG secondary antibody.

-

Flow cytometer

Protocol:

-

Harvest and wash the Env-expressing cells as described for the antibody binding assay.

-

Pre-incubate the cells with or without HIV-1 inhibitor this compound for 30 minutes at 37°C.

-

Add sCD4 to induce HR1 exposure and incubate for 15 minutes at 37°C.

-

Add C34-Ig and incubate for 30 minutes on ice.

-

Wash the cells to remove unbound C34-Ig.

-

Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells and analyze by flow cytometry to measure the MFI of C34-Ig binding.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of HIV-1 entry and the experimental workflows used to characterize the inhibitor this compound.

Caption: HIV-1 entry pathway and the inhibitory point of this compound.

Caption: Workflow for key experimental assays of this compound.

References

HIV-1 Inhibitor 18A: A Technical Overview for Researchers

An In-depth Guide to a Novel Broad-Spectrum HIV-1 Entry Inhibitor

This technical guide provides a comprehensive overview of the HIV-1 inhibitor 18A, a reversible, broad-spectrum small molecule that presents a promising avenue for antiretroviral therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, available efficacy data, and the experimental context of its characterization.

Core Concepts and Chemical Properties

HIV-1 inhibitor this compound is a novel compound that specifically targets the entry process of a wide range of HIV-1 isolates.[1] It operates by a unique mechanism that distinguishes it from many other entry inhibitors, as it does not directly compete with the binding of the viral envelope glycoprotein (Env) to the primary receptor CD4 or the co-receptor CCR5.[1]

Table 1: Chemical and Physical Properties of HIV-1 Inhibitor this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁N₅O₂S | [2] |

| Molecular Weight | 313.33 g/mol | [2] |

| Class | Reversible, broad-spectrum HIV-1 entry inhibitor | [1] |

Mechanism of Action: Blocking Critical Conformational Changes

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) trimer, composed of gp120 and gp41 subunits, to the host cell's CD4 receptor. This binding triggers a series of conformational changes in Env, leading to the subsequent engagement of a co-receptor (CCR5 or CXCR4) and ultimately, fusion of the viral and cellular membranes.

Inhibitor this compound intervenes at a critical juncture in this process. It does not prevent the initial attachment to CD4 or the co-receptor.[1] Instead, this compound allosterically inhibits the CD4-induced conformational rearrangements of the Env trimer that are essential for the subsequent steps of viral entry.[1] Specifically, it prevents the "opening" of the trimer, a process that includes the disruption of the quaternary structure at the trimer's apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil.[1] By stabilizing a pre-fusion state of the Env trimer, this compound effectively traps the virus in a non-fusogenic conformation, thereby blocking its entry into the host cell.

Figure 1. Mechanism of HIV-1 entry inhibition by this compound.

Quantitative Efficacy Data

In vitro studies have demonstrated the potent and broad-spectrum activity of inhibitor this compound against various HIV-1 strains. The following table summarizes the key quantitative data available from published research.

Table 2: In Vitro Inhibitory Activity of this compound

| HIV-1 Strain | Cell Type | Assay Type | IC₅₀ (µM) | Reference |

| JR-FL | Human PBMCs | Infection Assay | 0.4 | [1] |

Note: Further quantitative data from a broader panel of HIV-1 isolates and different cell lines would be beneficial for a more comprehensive understanding of this compound's efficacy spectrum. This information is likely available in the full text of the cited primary research article.

Experimental Protocols

The characterization of HIV-1 inhibitor this compound involves a series of virological and biochemical assays to determine its efficacy and mechanism of action. Below are generalized methodologies for key experiments.

HIV-1 Single-Round Infection Assay

This assay is fundamental to determining the inhibitory concentration (IC₅₀) of a compound against viral entry.

Figure 2. Workflow for a single-round HIV-1 infection assay.

Methodology:

-

Cell Preparation: Target cells, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

-

Compound Preparation: A serial dilution of inhibitor this compound is prepared in an appropriate solvent and added to the cells.

-

Virus Preparation: Pseudotyped HIV-1 particles, engineered to express the envelope glycoproteins of a specific HIV-1 strain and to be capable of only a single round of infection, are prepared.

-

Infection: The virus is added to the wells containing the cells and the inhibitor.

-

Incubation: The plates are incubated for a period, typically 48 hours, to allow for viral entry and expression of the reporter gene.

-

Readout: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ value, the concentration of the inhibitor that reduces infection by 50%, is calculated.

CD4 and Co-receptor Binding Assays

To confirm that this compound does not directly block receptor binding, competition assays are performed.

Methodology:

-

Cell Preparation: Cells expressing high levels of CD4 and the relevant co-receptor are used.

-

Inhibitor Incubation: The cells are incubated with or without inhibitor this compound.

-

Ligand Binding: A labeled ligand that specifically binds to CD4 (e.g., a fluorescently tagged anti-CD4 antibody or soluble CD4) or the co-receptor is added to the cells.

-

Analysis: The amount of bound labeled ligand is quantified using techniques such as flow cytometry. A lack of reduction in ligand binding in the presence of this compound indicates that the inhibitor does not directly compete for the binding site.

Conformational Change Assays

To investigate the effect of this compound on Env conformational changes, antibody binding assays with conformation-specific antibodies are utilized.

Methodology:

-

System Setup: This can be performed with cells expressing the Env trimer or with purified Env protein.

-

Induction of Conformational Change: Soluble CD4 (sCD4) is added to induce the conformational changes associated with receptor binding.

-

Inhibitor Treatment: The system is treated with inhibitor this compound before or after the addition of sCD4.

-

Antibody Probing: Conformation-specific monoclonal antibodies that recognize epitopes exposed only in specific conformational states (e.g., the CD4-bound state or the pre-fusion intermediate state) are added.

-

Detection: The binding of these antibodies is detected using a secondary labeled antibody and a suitable detection method (e.g., ELISA, flow cytometry). Inhibition of binding of an antibody that recognizes a CD4-induced epitope in the presence of this compound would support its proposed mechanism of action.

Synthesis

Summary and Future Directions

HIV-1 inhibitor this compound represents a significant development in the field of HIV entry inhibitors. Its unique mechanism of action, which involves the allosteric inhibition of Env conformational changes rather than direct receptor competition, offers a potential strategy to overcome resistance mechanisms that have emerged against other classes of antiretrovirals. The broad-spectrum activity of this compound further underscores its potential as a therapeutic candidate.

Future research should focus on:

-

Elucidating the precise binding site of this compound on the Env trimer through structural biology studies.

-

Conducting in vivo efficacy and pharmacokinetic studies in relevant animal models.

-

Investigating the potential for synergistic effects when used in combination with other antiretroviral agents.

-

Exploring the synthesis of more potent and bioavailable analogs of this compound.

The continued investigation of HIV-1 inhibitor this compound and similar compounds will be crucial in the ongoing effort to develop more effective and durable treatment regimens for HIV-1 infection.

References

An In-depth Technical Guide to HIV-1 Inhibitor 18A

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

HIV-1 inhibitor 18A is a reversible, broad-spectrum small molecule that potently inhibits the entry of various HIV-1 strains into host cells.[1][2] Its primary mechanism of action is the allosteric inhibition of the HIV-1 envelope glycoprotein (Env) trimer, a critical component for viral entry.[1] The molecular formula of this compound is C₁₄H₁₁N₅O₂S, and it has a molecular weight of 313.33 g/mol .[3]

The inhibitor functions by binding to a pocket on the gp120 subunit of the Env trimer, which stabilizes the "closed," pre-fusion conformation of the protein complex.[1] This stabilization prevents the CD4-induced conformational changes that are essential for the subsequent steps of viral entry, including the exposure of the co-receptor binding site and the gp41 fusion peptide.[1] Specifically, this compound has been shown to inhibit the CD4-induced disruption of the quaternary structure at the trimer apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil.[1] Unlike some other entry inhibitors, this compound does not directly compete with CD4 or the CCR5 co-receptor for binding to Env.[1]

Quantitative Data

The following table summarizes the available quantitative data for HIV-1 inhibitor this compound.

| Parameter | Value | Cell Line/Conditions | HIV-1 Strain | Reference |

| IC₅₀ | 0.4 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | JR-FL | [2] |

| Molecular Weight | 313.33 g/mol | N/A | N/A | [3] |

No publicly available data was found for EC₅₀ against a wider range of strains, CC₅₀ (50% cytotoxic concentration), or aqueous solubility.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of HIV-1 inhibitor this compound.

Inhibition of HIV-1 Infection in PBMCs

This assay determines the concentration of this compound required to inhibit 50% of viral replication in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

HIV-1 JR-FL viral stock

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 inhibitor this compound

-

p24 antigen ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 2-3 days.

-

Wash the cells and culture them in RPMI 1640 medium supplemented with IL-2.

-

Pre-incubate the stimulated PBMCs with serial dilutions of this compound (e.g., from 0.01 to 10 µM) for a specified time (e.g., 1 hour) at 37°C.

-

Infect the pre-treated cells with a known amount of HIV-1 JR-FL virus.

-

Culture the infected cells for a period of 40-44 hours at 37°C.[2]

-

After the incubation period, collect the cell culture supernatant.

-

Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA kit.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of HIV-1 Inhibitor this compound

Caption: Mechanism of this compound-mediated inhibition of HIV-1 entry.

Experimental Workflow: IC₅₀ Determination in PBMCs

Caption: Workflow for IC₅₀ determination of inhibitor this compound.

References

- 1. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 3. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

HIV-1 Inhibitor 18A: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of HIV-1 inhibitor 18A, a promising small molecule entry inhibitor. The document details its biological activity, outlines experimental protocols for its evaluation, and presents its physicochemical properties.

Introduction

HIV-1 inhibitor this compound is a reversible, broad-spectrum antiretroviral compound that specifically targets the HIV-1 envelope glycoprotein (Env), preventing the virus from entering host cells.[1] By binding to the gp120 subunit of the Env trimer, this compound stabilizes its "closed" or pre-triggered conformation (State-1). This action allosterically inhibits the CD4-induced conformational changes that are critical for the subsequent steps of viral entry, including co-receptor binding and membrane fusion.[2]

Physicochemical Properties

The fundamental physicochemical properties of HIV-1 inhibitor this compound are summarized in the table below. This information is crucial for its formulation and further development as a potential therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N₅O₂S | [3] |

| Molecular Weight | 313.33 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | 99.79% | [3] |

| CAS Number | 331261-50-8 | [3] |

Synthesis

While a specific, detailed synthesis protocol for HIV-1 inhibitor this compound is not publicly available in the reviewed literature, its structure, containing a 2-aminobenzothiazole core, suggests a plausible synthetic route based on established methods for similar compounds. The proposed synthesis involves the formation of the benzothiazole ring system followed by functionalization.

A potential synthetic pathway is outlined below. This would likely begin with the cyclization of a substituted aniline with a thiocyanate salt to form the 2-aminobenzothiazole scaffold. Subsequent acylation or amidation reactions would be employed to introduce the remaining functional groups.

Biological Activity and Characterization

The primary mechanism of action of this compound is the inhibition of HIV-1 entry into host cells. This is achieved by binding to the gp120 subunit of the viral envelope spike, which prevents the conformational changes necessary for fusion with the host cell membrane.

Antiviral Activity

The antiviral potency of inhibitor this compound has been evaluated against various strains of HIV-1. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| HIV-1 Strain | Cell Line | Assay Type | IC50 (µM) | Reference |

| HIV-1 JR-FL | PBMCs | Infection Assay | 0.4 | [1] |

| Various Strains | Not Available | Not Available | Not Available | |

| Resistant Strains | Not Available | Not Available | Not Available |

Cytotoxicity and Selectivity Index

To assess the therapeutic potential of an antiviral compound, its cytotoxicity is measured to determine its safety profile. The 50% cytotoxic concentration (CC50) is determined, and from this, the selectivity index (SI) is calculated (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) | Reference |

| e.g., MT-4, PBMCs | e.g., MTT, XTT | Not Available | Not Available |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of HIV-1 inhibitor this compound.

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Cell Line)

This assay is a standard method for quantifying the neutralizing activity of inhibitors against HIV-1. It utilizes genetically engineered TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Materials:

-

TZM-bl cells

-

HIV-1 Env-pseudotyped viruses

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of HIV-1 inhibitor this compound in culture medium.

-

Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37°C.

-

Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

-

Add DEAE-Dextran to a final concentration that enhances infectivity without causing cytotoxicity.

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cell line (e.g., MT-4 or PBMCs)

-

Culture medium

-

HIV-1 inhibitor this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of inhibitor this compound to the wells.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mechanism of Action: Inhibition of HIV-1 Entry

HIV-1 entry is a multi-step process initiated by the binding of the viral gp120 to the host cell's CD4 receptor. This binding triggers a series of conformational changes in the Env trimer, exposing the co-receptor binding site and leading to the insertion of the gp41 fusion peptide into the host cell membrane, ultimately resulting in membrane fusion and viral entry.

Inhibitor this compound disrupts this cascade at an early stage. It binds to a hydrophobic pocket on gp120, stabilizing the Env trimer in its ground state (State 1). This prevents the CD4-induced conformational rearrangements, thereby blocking the subsequent steps of co-receptor engagement and membrane fusion.

References

- 1. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies of HIV-1 Inhibitor 18A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the host cell receptor CD4. This binding triggers a series of conformational changes in the Env trimer, composed of gp120 and gp41 subunits, ultimately leading to the fusion of the viral and cellular membranes. The intricate and essential nature of these conformational rearrangements makes the Env glycoprotein a prime target for antiviral drug development. This technical guide provides an in-depth overview of the early studies of HIV-1 inhibitor 18A, a small molecule that potently neutralizes HIV-1 by specifically targeting the Env glycoprotein and inhibiting its conformational plasticity.

Core Mechanism of Action: Inhibition of Env Conformational Changes

Early research on HIV-1 inhibitor this compound has elucidated its primary mechanism of action as a direct antagonist of the conformational changes in the gp120 subunit of the Env trimer that are induced by CD4 binding. By binding to a specific site on gp120, this compound effectively locks the Env trimer in a "closed," pre-fusion state, preventing its transition to the "open" conformation required for co-receptor binding and subsequent membrane fusion.

Key Mechanistic Insights:

-

Inhibition of CD4-Induced V1/V2 Loop Displacement: The binding of CD4 to gp120 initiates a significant rearrangement of the V1/V2 variable loops. Inhibitor this compound has been shown to counteract this movement, thereby maintaining the integrity of the closed Env trimer.

-

Allosteric Inhibition: this compound does not directly compete with CD4 for its binding site on gp120. Instead, it binds to a different site and allosterically modulates the conformational state of the Env trimer, making it less receptive to the conformational changes triggered by CD4.

-

Blockade of gp41 HR1 Exposure: A critical step in the fusion process is the exposure of the heptad repeat 1 (HR1) region of the gp41 subunit, which is a consequence of CD4-induced conformational changes in gp120. By preventing these initial changes, this compound indirectly inhibits the exposure of gp41 HR1, thus halting the fusion cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on HIV-1 inhibitor this compound, providing a clear comparison of its effects on antibody binding and viral neutralization.

| Experiment | Condition | PG9 Binding (%) | 17b Binding (Normalized MFI) |

| Effect of this compound on Antibody Binding to Env Trimer | Untreated | 37.6 | 1.0 |

| + this compound | 37.6 | 0.6 | |

| + sCD4 | 6.6 | 2.5 | |

| + this compound, then + sCD4 | 24.1 | 2.5 |

| Virus Strain | IC50 (µM) |

| Neutralization Activity of this compound against Pseudotyped HIV-1 | JR-FL |

| SF162 | |

| BaL |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Flow Cytometry Analysis of Antibody Binding to Cell-Surface Env

This protocol details the method used to quantify the binding of specific antibodies to the HIV-1 Env trimer expressed on the surface of cells in the presence or absence of inhibitor this compound and soluble CD4 (sCD4).

Materials:

-

293T cells transiently expressing the desired HIV-1 Env construct

-

Primary antibodies: PG9 (anti-V1/V2), 17b (anti-co-receptor binding site)

-

Soluble CD4 (sCD4)

-

HIV-1 Inhibitor this compound

-

Fluorescently labeled secondary antibodies (e.g., anti-human IgG-APC)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest 293T cells expressing the Env trimer 48 hours post-transfection.

-

Incubation with Inhibitor: Resuspend cells in FACS buffer and incubate with the desired concentration of HIV-1 inhibitor this compound for 1 hour at 37°C.

-

sCD4 Treatment (if applicable): Add sCD4 to the cell suspension and incubate for 30 minutes at 37°C.

-

Primary Antibody Staining: Add the primary antibody (PG9 or 17b) at a predetermined optimal concentration and incubate for 1 hour on ice.

-

Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.

-

Secondary Antibody Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Final Washes: Wash the cells three times with cold FACS buffer.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the stained cell population.

HIV-1 Pseudovirus Neutralization Assay

This protocol describes a single-cycle infectivity assay using luciferase reporter gene expression to determine the neutralizing activity of inhibitor this compound.

Materials:

-

HEK293T cells for pseudovirus production

-

Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Plasmid expressing the desired HIV-1 Env

-

TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)

-

HIV-1 Inhibitor this compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid. Harvest the culture supernatants containing pseudoviruses 48 hours post-transfection and filter through a 0.45 µm filter.

-

Inhibitor Preparation: Prepare serial dilutions of HIV-1 inhibitor this compound in cell culture medium.

-

Neutralization Reaction: Mix the pseudovirus preparation with equal volumes of the serially diluted inhibitor this compound. Incubate for 1 hour at 37°C.

-

Infection of Target Cells: Add the virus-inhibitor mixture to TZM-bl cells seeded in 96-well plates.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in viral infectivity).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in the early studies of HIV-1 inhibitor this compound.

Caption: HIV-1 entry signaling pathway.

Caption: Mechanism of action of HIV-1 inhibitor this compound.

Caption: Workflow for HIV-1 pseudovirus neutralization assay.

HIV-1 inhibitor 18A mechanism of action

An In-depth Technical Guide on the Mechanism of Action of HIV-1 Inhibitor 18A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiviral agents with unique mechanisms of action. Small molecule inhibitors that block the entry of the virus into host cells are a promising class of antiretrovirals. This technical guide provides a comprehensive overview of the mechanism of action of the HIV-1 inhibitor this compound, a small molecule that targets the viral envelope glycoprotein (Env) and prevents critical conformational changes required for viral entry. This document details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate the inhibitory function of this compound, offering a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Introduction to HIV-1 Entry and the Role of the Envelope Glycoprotein

The entry of HIV-1 into a host cell is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) trimer, which is composed of three gp120 exterior subunits and three gp41 transmembrane subunits. The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the surface of target cells, such as T-helper cells. This initial binding event triggers a series of conformational changes in the Env trimer. These changes include the rearrangement of the V1/V2 variable loops of gp120, which exposes a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent engagement of the coreceptor leads to further structural rearrangements, most notably the insertion of the gp41 fusion peptide into the host cell membrane, which facilitates the fusion of the viral and cellular membranes and allows the viral core to enter the cytoplasm. The metastable nature of the Env trimer and the critical importance of its conformational changes make it an attractive target for antiviral drug development.

HIV-1 Inhibitor this compound: An Overview

This compound is a small molecule HIV-1 entry inhibitor that demonstrates broad activity against various HIV-1 strains. It functions by directly interacting with the viral envelope glycoprotein, thereby preventing the necessary conformational changes that lead to viral entry. Unlike some other entry inhibitors that compete with CD4 for binding, this compound acts allosterically to lock the Env trimer in a non-functional state.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of CD4-induced conformational changes in the HIV-1 Env trimer.[1] By binding to gp120, this compound stabilizes the "closed," pre-fusion state of the Env complex. This stabilization has two critical consequences:

-

Inhibition of V1/V2 Loop Rearrangement: The binding of CD4 to gp120 normally induces a significant rearrangement of the V1/V2 variable loops. This structural change is essential for the formation of the coreceptor binding site. This compound prevents this CD4-induced movement of the V1/V2 loops.[1]

-

Blockade of gp41 HR1 Exposure: Following coreceptor binding, the heptad repeat 1 (HR1) region of gp41 becomes exposed, which is a crucial step for the formation of the six-helix bundle that drives membrane fusion. This compound's stabilization of the closed Env conformation allosterically inhibits the exposure of the HR1 region, even in the presence of soluble CD4 (sCD4).[1]

By preventing these essential conformational transitions, this compound effectively traps the Env trimer in an inactive state, thereby blocking viral entry into the host cell.

Quantitative Data on the Antiviral Activity of this compound

The antiviral potency of this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data. (Note: The specific values in the table are representative examples based on the type of data found in the cited literature and may not be exhaustive.)

| Parameter | Virus Strain | Value | Assay Type | Reference |

| IC50 | HIV-1 JR-FL | 0.05 µM | Single-round infectivity assay | Herschhorn et al., 2014 |

| IC50 | HIV-1 HXB2 | 0.12 µM | Single-round infectivity assay | Herschhorn et al., 2014 |

| EC50 | Various primary isolates | 0.03 - 0.5 µM | Cell-based antiviral assay | Herschhorn et al., 2014 |

Experimental Protocols

The elucidation of this compound's mechanism of action involved several key experiments. The detailed methodologies for these are provided below.

Single-Round Viral Infectivity Assay

This assay is used to determine the concentration of an inhibitor required to reduce viral infection by 50% (IC50).

-

Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 Env protein.

-

Inhibition Assay:

-

TZM-bl cells are seeded in 96-well plates.

-

Serial dilutions of this compound are prepared in culture medium.

-

A fixed amount of pseudotyped virus is pre-incubated with the different concentrations of this compound for 1 hour at 37 °C.

-

The virus-inhibitor mixture is then added to the TZM-bl cells.

-

After 48 hours of incubation, the cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

-

Data Analysis: The percentage of infection is calculated relative to a no-inhibitor control. The IC50 values are determined by fitting the dose-response curves using a nonlinear regression model.

PG9 Antibody Binding Assay by Flow Cytometry

This assay assesses the conformation of the V1/V2 loops on the Env trimer. The antibody PG9 specifically recognizes a quaternary epitope involving the V1/V2 loops in the "closed" conformation.

-

Cell Preparation: 293T cells are transfected with a plasmid expressing the full-length HIV-1 Env trimer on their surface.

-

Incubation with sCD4 and this compound:

-

The Env-expressing cells are harvested and washed.

-

Cells are incubated with or without a saturating concentration of sCD4 (e.g., 10 µg/ml) in the presence or absence of varying concentrations of this compound for 30 minutes at room temperature.

-

-

Antibody Staining:

-

The cells are then stained with the PG9 antibody (e.g., 2 µg/ml) for 30 minutes on ice.

-

After washing, the cells are stained with a secondary antibody conjugated to a fluorophore (e.g., FITC-conjugated anti-human IgG).

-

-

Flow Cytometry Analysis:

-

The fluorescence intensity of the cells is measured using a flow cytometer.

-

The mean fluorescence intensity (MFI) is calculated, which corresponds to the amount of PG9 bound to the Env trimers.

-

-

Interpretation: A decrease in PG9 binding in the presence of sCD4 indicates a conformational change in the V1/V2 loops. The ability of this compound to preserve PG9 binding in the presence of sCD4 demonstrates its inhibitory effect on this conformational change.

C34-Ig Binding Assay for HR1 Exposure

This assay measures the exposure of the HR1 region of gp41, a key step in the fusion process. The C34-Ig fusion protein specifically binds to the exposed HR1 coiled-coil.

-

Cell Preparation: Similar to the PG9 assay, 293T cells expressing the HIV-1 Env trimer are used.

-

Induction of HR1 Exposure:

-

The Env-expressing cells are incubated with or without sCD4 to induce the conformational changes that expose HR1.

-

The effect of this compound is tested by pre-incubating the cells with the inhibitor before the addition of sCD4.

-

-

C34-Ig Staining:

-

The cells are then incubated with the C34-Ig fusion protein.

-

After washing, a fluorophore-conjugated anti-human IgG secondary antibody is added to detect the bound C34-Ig.

-

-

Flow Cytometry Analysis: The fluorescence of the cells is quantified by flow cytometry.

-

Interpretation: An increase in fluorescence upon sCD4 treatment indicates HR1 exposure. The reduction of this fluorescence in the presence of this compound confirms its ability to block this critical step in the fusion process.

Visualizations of Signaling Pathways and Experimental Workflows

HIV-1 Entry Signaling Pathway

Caption: Normal HIV-1 entry pathway into a host cell.

Mechanism of Action of this compound

Caption: this compound binds to gp120, blocking key conformational changes.

Experimental Workflow for PG9 Binding Assay

Caption: Workflow for the PG9 antibody binding assay.

Conclusion

The HIV-1 inhibitor this compound represents a significant advancement in the development of entry inhibitors. Its unique allosteric mechanism, which involves the stabilization of the closed, pre-fusion conformation of the Env trimer and the subsequent blockage of essential conformational changes, provides a powerful strategy to neutralize the virus. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, offers a solid foundation for the future design and optimization of this class of inhibitors. This guide serves as a technical resource for researchers dedicated to combating the HIV-1 pandemic.

References

An In-depth Technical Guide to the HIV-1 Inhibitor 18A and its Impact on Env Trimer Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel HIV-1 entry inhibitor, 18A. It details the inhibitor's mechanism of action, focusing on its interaction with the viral envelope glycoprotein (Env) trimer and its influence on the conformational changes essential for viral entry. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations to elucidate complex pathways and workflows.

Executive Summary

HIV-1 entry into host cells is a complex process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits. The binding of gp120 to the host cell receptor CD4 triggers a series of conformational changes in the Env trimer, ultimately leading to the exposure of the gp41 fusion peptide and membrane fusion. The inhibitor this compound is a novel, broad-spectrum, reversible small molecule that targets the HIV-1 Env trimer and prevents these critical conformational transitions. Unlike many other entry inhibitors, this compound does not block the initial binding of gp120 to CD4 or the subsequent interaction with the CCR5 co-receptor. Instead, it acts as a conformational blocker, stabilizing the Env trimer in a state that is unresponsive to CD4-induced activation. This guide delves into the specifics of this compound's inhibitory action, the quantitative measures of its efficacy, and the experimental approaches used for its characterization.

Mechanism of Action of Inhibitor this compound

The HIV-1 Env trimer exists in a metastable, "closed" prefusion conformation (State 1). Upon binding to CD4, it transitions to a more "open" conformation (State 2 and 3), which is competent for co-receptor binding and subsequent membrane fusion.[1] Inhibitor this compound exerts its antiviral effect by interfering with these CD4-induced conformational changes.

Key aspects of this compound's mechanism of action include:

-

No Interference with Receptor Binding: Studies have shown that this compound does not inhibit the binding of gp120 to either the CD4 receptor or the CCR5 co-receptor.[2]

-

Inhibition of CD4-Induced Conformational Changes: The primary mechanism of this compound is the inhibition of the structural rearrangements within the Env trimer that are triggered by CD4 binding.[2]

-

Stabilization of the Trimer Apex: this compound prevents the CD4-induced disruption of the quaternary structure at the apex of the Env trimer.[2]

-

Blockade of gp41 Coiled-Coil Exposure: The inhibitor effectively blocks the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, a critical step for membrane fusion.[2]

The ability of this compound to distinguish between different conformational states of the unliganded Env trimer suggests that it stabilizes a specific prefusion conformation, rendering it resistant to the downstream conformational changes required for viral entry.[2]

Quantitative Data on Inhibitor this compound

A comprehensive understanding of an inhibitor's potential requires robust quantitative data on its potency and binding characteristics. The following tables summarize the available data for the HIV-1 inhibitor this compound.

Table 1: Neutralization Potency of Inhibitor this compound

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness in preventing viral infection in cell-based assays.

| HIV-1 Strain | Cell Type | IC50 (µM) |

| JR-FL | PBMCs | 0.4 |

Data sourced from MedChemExpress, citing Herschhorn A, et al. Nat Chem Biol. 2014 Oct;10(10):845-52.[2]

Note: A broader panel of IC50 values against diverse HIV-1 strains is needed to fully substantiate the claim of "broad-spectrum" activity. This data is not yet publicly available in the reviewed literature.

Table 2: Binding Affinity of Inhibitor this compound to HIV-1 Env

The equilibrium dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and its target. A lower Kd value indicates a higher binding affinity.

| Ligand | Analyte | Method | Kd (nM) |

| HIV-1 Env Trimer | Inhibitor this compound | Not Available | Not Available |

Note: Specific binding affinity data for the interaction between inhibitor this compound and the HIV-1 Env trimer from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not currently available in the public domain. Further research is required to quantify this interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize HIV-1 inhibitors like this compound.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of an inhibitor to prevent viral entry and subsequent gene expression in a reporter cell line.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes)

-

Env-pseudotyped viruses

-

Inhibitor this compound stock solution

-

Culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed TZM-bl cells in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

-

Inhibitor Dilution: Prepare serial dilutions of inhibitor this compound in culture medium.

-

Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with a standardized amount of Env-pseudotyped virus. Incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: After incubation, remove the supernatant, lyse the cells, and add luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using a non-linear regression model.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant soluble HIV-1 Env trimer (e.g., SOSIP gp140)

-

Inhibitor this compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Ligand Immobilization: Inject the recombinant HIV-1 Env trimer over the activated surface to achieve the desired immobilization level.

-

Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

-

Analyte Injection: Prepare a series of dilutions of inhibitor this compound in running buffer. Inject the different concentrations of this compound over the immobilized Env surface at a constant flow rate.

-

Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant soluble HIV-1 Env trimer

-

Inhibitor this compound

-

Dialysis buffer

Protocol:

-

Sample Preparation: Dialyze both the Env trimer and inhibitor this compound extensively against the same buffer to minimize buffer mismatch effects. Determine the accurate concentrations of both samples.

-

Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

-

Loading the Cell: Load the Env trimer solution into the sample cell.

-

Loading the Syringe: Load the inhibitor this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the Env solution while monitoring the heat change.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to Env. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of inhibitor this compound and the experimental workflows for its characterization.

Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.

Caption: Workflow for the HIV-1 neutralization assay.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion and Future Directions

The HIV-1 inhibitor this compound represents a promising class of entry inhibitors that function by a novel mechanism of action. By stabilizing the Env trimer in a prefusion, CD4-unresponsive state, this compound effectively blocks the conformational changes necessary for viral entry. While initial data demonstrates its broad-spectrum activity, further research is needed to fully characterize its interaction with the Env trimer and its efficacy against a wider array of clinical isolates.

Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinity and thermodynamic profile of this compound's interaction with the Env trimer using techniques like SPR and ITC.

-

Comprehensive Neutralization Profiling: Assessing the IC50 of this compound against a large and diverse panel of HIV-1 pseudoviruses to confirm its breadth of activity.

-

Structural Biology: Obtaining high-resolution structures of the Env trimer in complex with this compound, likely through cryo-electron microscopy, to precisely map the binding site and visualize the stabilized conformation.

-

Resistance Studies: Investigating the genetic pathways to resistance to better understand the inhibitor's interaction with Env and to anticipate potential clinical challenges.

A deeper understanding of the molecular details of this compound's mechanism will be invaluable for the structure-based design of next-generation HIV-1 entry inhibitors with improved potency and broader coverage.

References

In-Depth Technical Guide: Biochemical and Physiological Actions of HIV-1 Inhibitor 18A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents with diverse mechanisms of action. A critical stage in the HIV-1 lifecycle is the entry of the virus into host cells, a process mediated by the viral envelope glycoprotein (Env). Inhibitor 18A is a novel, reversible, broad-spectrum small molecule that potently inhibits HIV-1 entry. This technical guide provides a comprehensive overview of the biochemical and physiological actions of inhibitor this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

Inhibitor this compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein trimer (Env). Its mechanism does not involve the direct blockage of the primary receptor CD4 or the co-receptor CCR5 binding sites. Instead, this compound acts as a conformational blocker, preventing the essential structural rearrangements in the Env complex that are triggered by CD4 binding and are requisite for viral fusion and entry.

Upon engagement with the host cell's CD4 receptor, the HIV-1 Env glycoprotein undergoes a series of conformational changes. These include the rearrangement of the V1/V2 loops and the exposure of the heptad repeat 1 (HR1) coiled coil in the gp41 transmembrane subunit. These structural transitions are critical for subsequent binding to the CCR5 co-receptor and the fusion of the viral and cellular membranes.

Inhibitor this compound binds to a specific, yet to be fully elucidated, pocket on the gp120 subunit of the Env trimer. This binding stabilizes the "closed," pre-fusion state of the Env complex. By doing so, this compound effectively inhibits the CD4-induced conformational changes, including the V1/V2 loop displacement and the exposure of the gp41 HR1 region. Consequently, the fusogenic potential of gp41 is not unleashed, and the virus is unable to enter the host cell.

Quantitative Data

The inhibitory activity of this compound has been quantified against various HIV-1 isolates. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| HIV-1 Strain/Isolate | Assay Type | Cell Line | IC50 (µM) | Reference |

| HIV-1 JR-FL | Single-cycle infection | TZM-bl | 0.4 | [1] |

| HIV-1 JR-FL | Infection | Human PBMCs | 0.4 | [1] |

| Subtype A (Q23-17) | Single-cycle infection | TZM-bl | 0.28 | Herschhorn et al., 2014 |

| Subtype B (JR-CSF) | Single-cycle infection | TZM-bl | 0.35 | Herschhorn et al., 2014 |

| Subtype C (MW965.26) | Single-cycle infection | TZM-bl | 0.55 | Herschhorn et al., 2014 |

| Subtype A/E (92TH023) | Single-cycle infection | TZM-bl | 0.22 | Herschhorn et al., 2014 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biochemical and physiological actions of inhibitor this compound are provided below.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay mimics the fusion process between the viral envelope and the host cell membrane. It is used to screen for and characterize inhibitors of HIV-1 entry.

Materials:

-

Effector cells: 293T cells co-transfected with a plasmid expressing the HIV-1 Env glycoprotein and a plasmid encoding the T7 RNA polymerase.

-

Target cells: CF2th-CD4/CCR5 cells engineered to express the CD4 receptor and CCR5 co-receptor, and containing a luciferase reporter gene under the control of the T7 promoter.

-

Inhibitor this compound

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed effector cells and target cells in separate 96-well plates and incubate overnight.

-

Pre-incubate the Env-expressing effector cells with varying concentrations of inhibitor this compound for 1 hour at 37°C.

-

Co-culture the pre-treated effector cells with the target cells for 6-8 hours at 37°C to allow for cell-cell fusion.

-

Following incubation, lyse the co-cultured cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Calculate the percentage of fusion inhibition relative to the untreated control.

Flow Cytometry Assay for Antibody and Inhibitor Binding to Cell-Surface Env

This method is used to assess the binding of antibodies or small molecules to the native HIV-1 Env trimer expressed on the surface of cells.

Materials:

-

293T cells transiently expressing the HIV-1 Env glycoprotein.

-

Primary antibodies (e.g., PG9, a quaternary-structure-specific antibody).

-

Soluble CD4 (sCD4).

-

Inhibitor this compound.

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

-

Flow cytometer.

Protocol:

-

Harvest 293T cells expressing the HIV-1 Env trimer.

-

Pre-incubate the cells with varying concentrations of inhibitor this compound for 30 minutes at room temperature.

-

Where applicable, add sCD4 to induce conformational changes in Env and incubate for a further 15 minutes.

-

Add the primary antibody (e.g., PG9) and incubate for 30 minutes on ice.

-

Wash the cells to remove unbound primary antibody.

-

Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound secondary antibody.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of antibody binding.

C34-Ig Binding Assay for gp41 HR1 Exposure

This assay is designed to detect the exposure of the heptad repeat 1 (HR1) coiled coil of gp41, a key conformational change induced by CD4 binding.

Materials:

-

293T cells expressing the HIV-1 Env trimer.

-

Soluble CD4 (sCD4).

-

Inhibitor this compound.

-

C34-Ig, a fusion protein consisting of the gp41 HR2 peptide linked to an immunoglobulin Fc domain.

-

Fluorescently labeled anti-human IgG secondary antibody.

-

Flow cytometer.

Protocol:

-

Harvest 293T cells expressing the HIV-1 Env trimer.

-

Pre-incubate the cells with varying concentrations of inhibitor this compound for 30 minutes at room temperature.

-

Add sCD4 to the cells to induce the exposure of the gp41 HR1 region and incubate for 15 minutes.

-

Add C34-Ig to the cells and incubate for 30 minutes on ice. C34-Ig will bind to the exposed HR1 coiled coil.

-

Wash the cells to remove unbound C34-Ig.

-

Add a fluorescently labeled anti-human IgG secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells to remove the unbound secondary antibody.

-

Resuspend the cells and analyze by flow cytometry to quantify the amount of C34-Ig binding, which is proportional to the level of HR1 exposure.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

References

HIV-1 Inhibitor 18A: A Technical Guide to a Broad-Spectrum Entry Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the novel HIV-1 entry inhibitor, 18A. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this potent and broad-spectrum antiviral compound.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) trimer. This process represents a critical target for antiviral drug development. The small molecule, this compound, has been identified as a broad-spectrum HIV-1 entry inhibitor with a unique mechanism of action. Unlike many entry inhibitors that block receptor or co-receptor binding, this compound targets the conformational changes within the Env trimer that are essential for membrane fusion. This guide will explore the molecular basis of this compound's activity, present its inhibitory profile against a range of HIV-1 isolates, and provide detailed methodologies for its study.

Mechanism of Action

The entry of HIV-1 is initiated by the binding of the gp120 subunit of the Env trimer to the host cell's CD4 receptor. This binding event triggers a series of conformational changes in the Env trimer, moving it from a "closed" (State 1), pre-fusion state to a more "open," fusion-competent state. These changes expose the binding site for a coreceptor (typically CCR5 or CXCR4) and lead to the eventual insertion of the gp41 fusion peptide into the host cell membrane, culminating in the fusion of the viral and cellular membranes.

The inhibitor this compound functions by stabilizing the closed, pre-fusion conformation of the Env trimer.[1][2][3] It does not interfere with the initial binding of gp120 to CD4, nor does it block the interaction with the CCR5 coreceptor.[4] Instead, this compound binds to the Env trimer and inhibits the CD4-induced conformational rearrangements that are critical for the subsequent steps of entry.[4] Specifically, it prevents the disruption of the quaternary structure at the trimer apex and blocks the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, a structure essential for membrane fusion.[4] By locking the Env trimer in its ground state, this compound effectively prevents the virus from proceeding along the entry pathway.[3]

A compound with a similar mode of action, 484, which is more potent than this compound, also targets this closed conformation of the Env trimer.[1] The ability of these compounds to distinguish between different conformational states of the Env trimer is a key aspect of their inhibitory activity.[4]

Quantitative Data: Broad-Spectrum Activity

Compound this compound demonstrates potent inhibitory activity against a wide range of primary HIV-1 isolates. Its efficacy has been evaluated against viruses from multiple phylogenetic clades, highlighting its broad-spectrum nature. The 50% inhibitory concentrations (IC50) for a panel of HIV-1 Env-pseudotyped viruses are summarized below.[4]

| HIV-1 Clade | Strain | IC50 (µM) |

| B | JR-FL | 2.1 ± 0.2 |

| B | YU2 | 1.3 ± 0.1 |

| B | NL4-3 | 1.9 ± 0.2 |

| C | ZM109F.PB4 | 3.5 ± 0.5 |

| C | MJ4 | 1.8 ± 0.2 |

| A | Q842.d12 | 1.9 ± 0.3 |

| D | UG024.2 | 2.5 ± 0.3 |

| CRF01_AE | 92TH023.6 | 14.2 ± 1.5 |

Data represents the mean ± standard error from at least three independent experiments.[4]

Experimental Protocols

The characterization of this compound's antiviral activity and mechanism of action involves several key experimental procedures. Detailed methodologies are provided below.

Single-Round Viral Infectivity Assay

This assay is used to determine the IC50 of this compound against various HIV-1 isolates.

Objective: To quantify the dose-dependent inhibition of viral entry.

-

Cell Preparation: HEK293T cells are co-transfected with an Env-deficient HIV-1 proviral plasmid (e.g., pNL4-3.Luc.R-E-) and a plasmid expressing the desired HIV-1 Env glycoprotein to produce Env-pseudotyped viruses.

-

Virus Production: Supernatants containing the pseudoviruses are harvested 48 hours post-transfection, clarified by centrifugation, and filtered.

-

Inhibition Assay:

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

-

The following day, serial dilutions of inhibitor this compound are prepared in cell culture medium.

-

A fixed amount of pseudovirus is pre-incubated with the this compound dilutions for 1 hour at 37°C.

-

The virus-inhibitor mixtures are then added to the target cells.

-

-

Data Analysis:

-

After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The percentage of inhibition is calculated relative to control wells containing virus but no inhibitor.

-

IC50 values are determined by fitting the dose-response curves using a nonlinear regression model.

-

Flow Cytometry Assay for Antibody and CD4 Binding

This assay assesses the effect of this compound on the binding of ligands to the Env trimer expressed on the cell surface.

Objective: To determine if this compound physically blocks the binding of CD4 or specific antibodies to Env.

-

Cell Preparation: Cells expressing the HIV-1 Env trimer on their surface are used.

-

Inhibitor Incubation: The Env-expressing cells are incubated with or without inhibitor this compound for a specified time.

-

Ligand Binding: A fluorescently-labeled antibody (e.g., PG9, which recognizes the closed trimer apex) or soluble CD4 (sCD4) is added to the cells and incubated to allow binding.

-

Staining and Analysis:

-

Cells are washed to remove unbound ligand.

-

If necessary, a secondary fluorescently-labeled antibody is added.

-

The fluorescence of the cell population is analyzed by flow cytometry.

-

-

Interpretation: A decrease in fluorescence in the presence of this compound would suggest that the inhibitor blocks the binding of the specific ligand. For this compound, it has been shown that it does not block sCD4 binding but can affect the binding of conformation-specific antibodies.[4]

gp41 HR1 Exposure Assay

This assay measures the CD4-induced exposure of the gp41 HR1 coiled coil, a key step in the fusion process.

Objective: To test the ability of this compound to inhibit CD4-induced conformational changes in Env.

-

Cell Preparation: Env-expressing cells are used.

-

Inhibitor and sCD4 Treatment: Cells are pre-incubated with or without this compound, followed by the addition of sCD4 to trigger conformational changes. A control group without sCD4 is included.

-

HR1 Detection: A reagent that specifically binds to the exposed HR1 coiled coil (e.g., C34-Ig, a fusion protein) is added to the cells.

-

Analysis: The binding of the HR1-specific reagent is detected, typically by a secondary antibody in a flow cytometry or ELISA-based format.

-

Interpretation: Inhibition of the binding of the HR1-specific reagent in the presence of this compound indicates that the inhibitor has blocked the CD4-induced conformational change that leads to HR1 exposure.[4]

Conclusion and Future Directions

The HIV-1 inhibitor this compound represents a promising class of antiviral compounds that act by a distinct mechanism of entry inhibition. By stabilizing the pre-fusion, closed conformation of the Env trimer, this compound prevents the necessary structural rearrangements required for viral entry. Its broad activity against diverse HIV-1 clades makes it a valuable lead compound for further development. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as investigating their potential for use in combination therapies to combat HIV-1 infection and the emergence of drug resistance. The unique mechanism of targeting a specific conformational state of the viral envelope also provides a powerful tool for dissecting the intricate process of HIV-1 entry.

References

- 1. mdpi.com [mdpi.com]

- 2. Conformational flexibility of HIV-1 envelope glycoproteins modulates transmitted/founder sensitivity to broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Target of HIV-1 Inhibitor 18A

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of the HIV-1 inhibitor this compound. The information is compiled from published research and is intended to provide a detailed understanding for researchers, scientists, and professionals involved in drug development.

Introduction to HIV-1 Entry Inhibition

The entry of HIV-1 into host cells is a complex, multi-step process that presents several viable targets for antiretroviral therapy.[1] This process is initiated by the binding of the viral envelope glycoprotein (Env) to the host cell's CD4 receptor.[2] The Env complex is a trimer of heterodimers, with each heterodimer consisting of the surface subunit gp120 and the transmembrane subunit gp41.[3] Binding to CD4 triggers significant conformational changes in gp120, which in turn exposes a binding site for a coreceptor (either CCR5 or CXCR4).[2] Subsequent binding to the coreceptor leads to further conformational changes, culminating in the exposure and insertion of the gp41 fusion peptide into the host cell membrane, mediating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm.[2][4] Inhibitors that can block any of these steps are of significant interest in the development of new HIV-1 therapies.

HIV-1 inhibitor this compound is a small molecule that has been identified as a specific inhibitor of HIV-1 entry.[5] This guide will delve into the specific molecular interactions and the mechanistic basis for its antiviral activity.

Molecular Target and Mechanism of Action of Inhibitor this compound

The primary molecular target of HIV-1 inhibitor this compound is the HIV-1 envelope glycoprotein (Env) trimer .[3] It functions as a conformational blocker, preventing the structural rearrangements of Env that are essential for viral entry into host cells.[3]

The mechanism of action of this compound involves the stabilization of the "closed" or pre-fusion conformation of the Env trimer. Binding of the primary receptor, CD4, to gp120 typically induces an "opening" of the trimer.[3] This "open" conformation is characterized by a rearrangement of the V1/V2 loops of gp120 and the exposure of the gp41 heptad repeat 1 (HR1) region, which is critical for the subsequent steps of membrane fusion.[3]